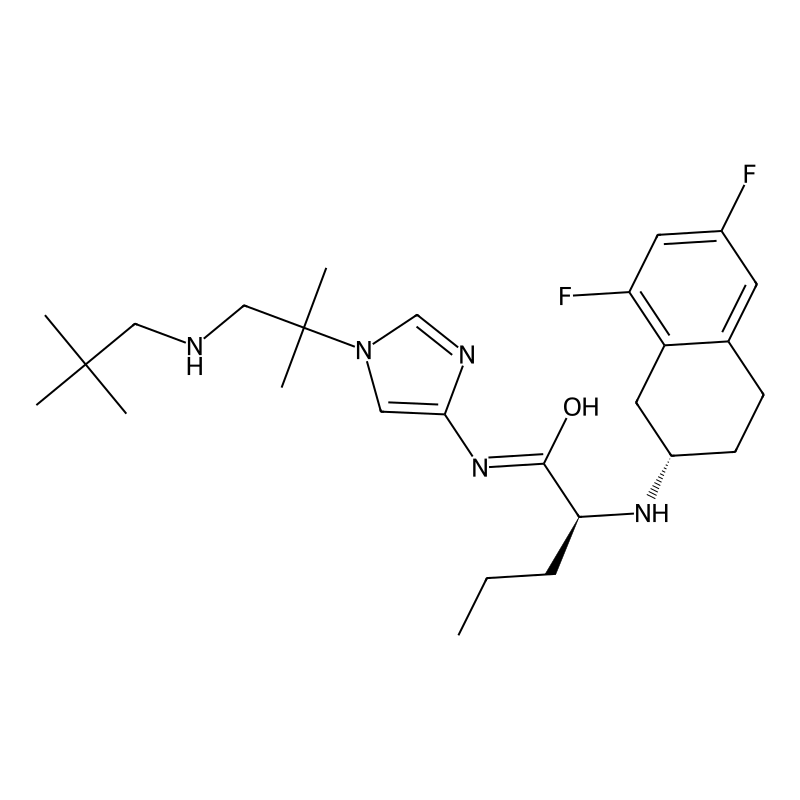

Nirogacestat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Architecture of the Notch Signaling Pathway

The core Notch signaling pathway is a relatively direct mechanism for juxtacrine (cell-to-cell) communication, with no secondary messengers amplifying the signal between the receptor and the nuclear effectors [1].

Fig. 1: Canonical Notch signaling pathway activation. The process begins with trans-interaction between a ligand on the signal-sending cell and a Notch receptor on the adjacent signal-receiving cell. This triggers two sequential proteolytic cleavages (S2 and S3) of the receptor, releasing the Notch Intracellular Domain (NICD), which translocates to the nucleus to activate target gene transcription [1] [2] [3].

Core Components and Functions

Table 1: Core components of the mammalian Notch signaling pathway.

| Component Type | Members | Key Structural Features | Function & Notes |

|---|---|---|---|

| Receptors | NOTCH1, NOTCH2, NOTCH3, NOTCH4 [1] [2] | Single-pass transmembrane protein; EGF-like repeats, NRR, RAM, ANK, PEST domains [1] [2] | NOTCH3/4 lack a Transcription Activation Domain (TAD); PEST domain regulates NICD stability [2]. |

| Ligands | JAG1, JAG2, DLL1, DLL3, DLL4 [1] [2] | Single-pass transmembrane proteins with DSL domain and EGF-like repeats [2] | JAG1/2 have a cysteine-rich domain; Ligand endocytosis is regulated by ubiquitin ligases (e.g., Mib) [1] [3]. |

| Downstream Effectors | CSL (RBPJ), MAML (co-activator) [2] | DNA-binding protein (CSL) and transcriptional co-activator (MAML) [2] | In the absence of NICD, CSL represses target gene expression [2]. |

| Key Target Genes | HES-family, HEY, MYC, p21 [3] | Basic helix-loop-helix (bHLH) transcription factors, cell cycle regulators [3] | Primary transcriptional targets that execute Notch's biological effects on cell proliferation and differentiation [3]. |

Notch Signaling in Desmoid Tumor Pathogenesis

In desmoid tumors, aberrant activation of the Notch pathway contributes to tumor development and progression [4]. While the Wnt/β-catenin pathway is a well-established driver in both sporadic and FAP-associated DTs, the Notch pathway provides a complementary and therapeutically targetable axis [4].

Mechanistic Insights and Crosstalk

The oncogenic role of Notch in DTs involves several key mechanisms:

- Proliferation and Survival: Notch activation promotes the transcription of genes that drive cell cycle progression and inhibit apoptosis [4].

- Pathway Crosstalk: Complex interactions exist between the Notch and Wnt pathways in DTs. Notch can influence the Wnt/β-catenin signaling pathway, although the exact mechanisms in DTs are an area of active investigation [4] [2].

Targeted Therapeutic Strategies

Inhibition of the Notch signaling pathway has emerged as a promising treatment strategy for progressive desmoid tumors. The most advanced clinical approaches target the proteolytic activation of the receptor.

Clinical Development of γ-Secretase Inhibitors (GSIs)

GSIs block the final S3 cleavage of the Notch receptor, preventing the release of the oncogenic NICD [4] [5]. Their efficacy is rooted in the mechanistic dependency of Notch signaling on γ-secretase activity.

Table 2: γ-Secretase Inhibitors (GSIs) in clinical development for Desmoid Tumors.

| Drug Name | Clinical Trial Phase | Key Findings & Mechanism | Reported Efficacy |

|---|---|---|---|

| Nirogacestat (PF-03084014) | Phase III (DeFi trial) [4] | Inhibits the γ-secretase complex, preventing NICD release and subsequent target gene transcription [4]. | Significant benefits in disease control and symptom resolution in patients with progressive DT [4]. |

| AL102 | In clinical development [4] | Inhibits the γ-secretase complex, preventing NICD release and subsequent target gene transcription [4]. | Currently under extensive investigation in advanced stages of clinical development [4]. |

Experimental Models and Protocols

The following experimental approaches are fundamental for investigating Notch signaling in model systems like Drosophila melanogaster, which provides a simplified and genetically tractable platform [5].

Monitoring Notch Pathway Activity

A common and sensitive method to monitor Notch activity is using synthetic reporters that respond to the NICD/CSL/MAML complex.

- NRE Reporter (Gbe-Su(H)-lacZ/GFP): This widely used synthetic reporter consists of multimerized Su(H) (the Drosophila CSL homolog) binding sites combined with binding sites for the widely expressed activator Grainy head (Grh) [5].

- Protocol Workflow:

- Genetic Cross: Cross flies carrying the NRE reporter (e.g., NRE-GFP) into your experimental genetic background or tumor model.

- Tissue Dissection: Dissect the desired tissue (e.g., wing imaginal discs, larval brain) in phosphate-buffered saline (PBS).

- Fixation: Fix tissues with 4% paraformaldehyde for 20-30 minutes.

- Immunostaining: Incubate with a primary antibody against GFP, followed by a fluorescently conjugated secondary antibody. Co-stain with DAPI to mark nuclei.

- Imaging & Analysis: Image using confocal microscopy. Notch pathway activity is quantified by the intensity and pattern of GFP fluorescence within cell nuclei [5].

Fig. 2: Workflow for monitoring Notch activity using a reporter. The NRE reporter gene is introduced into the experimental model. After tissue preparation and immunostaining, nuclear GFP intensity serves as a direct readout of pathway activity [5].

Conclusion and Future Directions

The Notch signaling pathway represents a critical oncogenic driver and a validated therapeutic target in desmoid tumors. The clinical success of γ-secretase inhibitors like this compound underscores the translational potential of targeting this pathway. Future research should focus on several key areas to optimize therapeutic strategies:

- Biomarker Development: Identifying predictive biomarkers for GSI response is crucial for patient selection.

- Mechanisms of Resistance: Understanding acquired resistance to GSIs will guide the development of next-generation therapies.

- Combination Therapies: Exploring rational combinations, such as concurrently targeting Notch and Wnt pathways, may yield superior efficacy and overcome compensatory mechanisms.

References

- 1. Notch signaling pathway: architecture, disease, and ... [nature.com]

- 2. Notch signaling pathway in cancer: from mechanistic ... [nature.com]

- 3. Notch Signaling [cellsignal.com]

- 4. The Notch signaling pathway in desmoid tumor [pubmed.ncbi.nlm.nih.gov]

- 5. Tools and methods for studying Notch signaling in ... [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of nirogacestat presenilin binding

Mechanism of Action & Presenilin Binding

Nirogacestat is an oral, selective, small-molecule gamma secretase inhibitor [1]. The table below summarizes its core targets and consequences.

| Target/Pathway | Molecular Interaction | Downstream Effect |

|---|---|---|

| Gamma Secretase Complex [2] [3] | Binds to and inhibits the enzyme complex | Blocks proteolytic cleavage of transmembrane proteins |

| Presenilin-1 (PSEN-1) [2] | Inhibits the catalytic subunit | Prevents activation of signaling pathways |

| Presenilin-2 (PSEN-2) [2] | Inhibits the catalytic subunit | Prevents activation of signaling pathways |

| Notch Signaling [2] [3] | Primary substrate; cleavage inhibited | Impedes growth of desmoid tumors |

| B-cell Maturation Antigen (BCMA) [1] [4] | Inhibits cleavage, preserving membrane-bound form | Increases target density for multiple myeloma therapies |

The following diagram illustrates the structure of the gamma secretase complex and the mechanism by which this compound inhibits it.

Gamma secretase complex and this compound inhibition of presenilin catalytic subunit. [2] [3]

Quantitative Pharmacodynamic Data

Key quantitative data from preclinical and clinical studies are summarized in the table below.

| Parameter / Effect | Quantitative Findings | Context / Model |

|---|---|---|

| QTc Interval Prolongation [2] | Mean increase >20 ms not observed | At recommended dosage (150 mg BID) |

| Exposure-Response (Hypophosphatemia) [2] | Higher risk of Grade 3 hypophosphatemia at higher exposures | Established exposure-response relationship |

| BCMA Modulation (mbBCMA Increase) [4] | Up to 20-fold increase within 4-8 hours of exposure | Multiple myeloma cell lines & healthy volunteers |

| BCMA Kinetics (Onset) [4] | Rapid and robust increases in mbBCMA density | Observed in primary samples from a phase I study |

Experimental Protocols for Key Findings

Protocol 1: Investigating BCMA Pharmacodynamics In Vitro

This methodology was used to characterize the kinetics of this compound-mediated increases in membrane-bound BCMA (mbBCMA) [4].

- Cell Lines: The experiment utilized six multiple myeloma cell lines: MM.1R, H929, MOLP-8, KMS-12-BM, L-363, and U266.

- Cell Culture and Authentication: Cells were cultured and authenticated using short tandem repeat (STR) profiling. Mycoplasma testing was performed using PCR-based methods to ensure cell line health.

- This compound Exposure: Cell lines were treated with this compound for a short duration.

- Washout and Time-Course Analysis: Following this compound exposure, the compound was washed out, and mbBCMA density was measured at serial time points to track the duration of the effect.

- Measurement of mbBCMA and sBCMA: Membrane-bound BCMA density on cells and concentrations of soluble BCMA (sBCMA) in supernatant were quantified using flow cytometric methods.

The workflow for this in vitro protocol is illustrated below.

Experimental workflow for in vitro BCMA pharmacodynamics study. [4]

Protocol 2: Clinical PD Assessment in Healthy Volunteers

A phase I study in healthy volunteers was conducted to independently elucidate the pharmacodynamic effects of this compound on BCMA kinetics [4].

- Study Participants: 23 healthy volunteers were enrolled.

- Dosing Regimens: Participants received either a single oral dose of this compound (50, 150, or 300 mg) or repeated doses (100 mg every 12 hours for up to 48 hours).

- Sample Collection: Blood (and in some cases, bone marrow) samples were collected at baseline and at specified time points after dosing.

- Pharmacodynamic Analysis: mbBCMA density on plasma cells from whole blood and bone marrow was measured using quantitative flow cytometry.

- Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to model its pharmacokinetics and correlate with PD effects.

The workflow for this clinical study is illustrated below.

Experimental workflow for clinical BCMA pharmacodynamics study. [4]

Research Implications

The pharmacodynamic profile of this compound reveals its dual therapeutic potential. The well-characterized inhibition of Notch signaling via presenilin binding is the foundation of its efficacy in desmoid tumors [2] [3]. Furthermore, its rapid and potent effect on increasing mbBCMA density positions it as a promising combination agent in multiple myeloma to enhance the efficacy of BCMA-directed therapies [4].

References

- 1. This compound – Desmoid Treatment [springworkstx.com]

- 2. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 3. Repurposing this compound, a gamma secretase enzyme ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of this compound-Mediated Increases in B-cell ... - PMC [pmc.ncbi.nlm.nih.gov]

Nirogacestat pharmacokinetics absorption distribution metabolism excretion

Summary of Key Pharmacokinetic Parameters

| Parameter | Value / Finding |

|---|---|

| Time to Peak Concentration (Tmax) | 1.5 hours (median, range 0.5 - 6.5 hours) [1] |

| Absolute Bioavailability | 19% [1] |

| Apparent Volume of Distribution (Vd) | 1430 L (Mean %CV 65%) [2] [3] |

| Serum Protein Binding | 99.6% (Albumin: 94.6%; Alpha-1 acid glycoprotein: 97.9%) [2] [3] [1] |

| Primary Metabolic Pathway | N-dealkylation via CYP3A4 (85%) [2] [3] [1] |

| Secondary Metabolic Pathways | CYP3A4, CYP2C19, CYP2C9, and CYP2D6 (minor pathways) [2] [3] [1] |

| Terminal Elimination Half-Life | 23 hours (Mean %CV 37%) [2] [3] [1] |

| Apparent Systemic Clearance | 45 L/hr (Mean %CV 58%) [2] [3] [1] |

| Route of Excretion | Feces: 38% (as metabolites) [2] [1] Urine: 17% (<1% as unchanged drug) [2] [3] [1] Expired air: 9.7% [2] [1] |

Detailed ADME Profile and Experimental Protocols

Absorption

- Permeability: The effective permeability measured in human Caco-2 cells was 2.7, indicating good absorption [1].

- Food Effect: Administration with food has a minimal impact on absorption, resulting in a 7% decrease in C~max~ and a 14% increase in AUC. It can be taken with or without food [1].

Distribution

- Tissue Penetration: The wide apparent volume of distribution (1430 L) suggests extensive distribution into tissues [2] [3].

- Blood-Plasma Ratio: The blood-to-plasma concentration ratio in mice was 0.52, indicating a higher concentration in plasma than in blood cells [1].

Metabolism

Nirogacestat is extensively metabolized, primarily in the liver. The following diagram illustrates its major and minor metabolic pathways:

Major and minor metabolic pathways of this compound.

Excretion

After metabolism, the drug is predominantly eliminated in the feces, with a smaller portion excreted in urine and expired air [2] [1].

Key Experimental Methodologies

The ADME data for this compound were derived from standard and sophisticated experimental protocols.

- Enzyme Assay (Gamma-secretase Inhibition): A common method to measure IC~50~ involves incubating a recombinant protein substrate (like C100Flag) with cell membranes containing gamma-secretase. The production of cleavage products (e.g., Aβ40 and Aβ42) is then quantified using detection methods like ECL (electrochemiluminescence) to determine the concentration of the inhibitor that reduces enzyme activity by half [2].

- Cell-Based Assays (Notch Inhibition): To determine IC~50~ in cells, lines such as HPB-ALL (a T-ALL cell line) are treated with serial dilutions of this compound. After incubation, the expression of Notch target genes (like Hes-1) or the level of the Notch intracellular domain (NICD) is measured, often via PCR or Western blot, to assess pathway inhibition [2].

- Animal Pharmacokinetic Studies: In vivo PK parameters are typically determined by administering the drug to animals (e.g., mice) via oral gavage and collecting blood samples at various time points. Plasma concentrations are analyzed using techniques like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) to calculate values such as C~max~, T~max~, AUC, and half-life [2].

- Human ADME Studies: In clinical trials, PK parameters are calculated by measuring drug concentrations in participants' plasma over time after a single or multiple doses. For parameters like volume of distribution and clearance, population pharmacokinetic modeling or non-compartmental analysis is applied to the concentration-time data [2] [1].

Critical Drug Interactions

This compound's PK profile necessitates careful management of co-administered drugs.

- CYP3A Inhibitors: Concomitant use with strong or moderate CYP3A inhibitors (e.g., clarithromycin) increases this compound exposure. Avoid concomitant use with drugs like grapefruit products [3] [4].

- CYP3A Inducers: Concomitant use with strong or moderate CYP3A inducers (e.g., rifampin) decreases this compound exposure, which may reduce its efficacy. Avoid concomitant use [4].

- Gastric Acid Reducers: Due to its poor solubility at high pH, drugs that reduce gastric acidity (PPIs, H2 blockers) can decrease this compound absorption. Avoid PPIs and H2 blockers. If an antacid is needed, administer this compound 2 hours before or 2 hours after the antacid [3] [4].

- CYP3A and CYP2C19 Substrates: this compound itself can increase exposure to other CYP3A substrates and decrease exposure to CYP2C19 substrates, potentially altering their safety or efficacy. Avoid concomitant use with sensitive substrates for these enzymes where minimal concentration change leads to serious risks [4].

References

Gamma secretase enzyme complex composition presenilin nicastrin

Structural Insights and Assembly

The functional gamma-secretase complex is a high-molecular-weight complex of approximately 250 kDa [1]. The four core subunits are necessary and sufficient for proteolytic activity, as demonstrated by successful reconstitution in yeast, which lacks endogenous gamma-secretase [2].

Assembly is a stepwise process in the Endoplasmic Reticulum (ER) [3] [1] [2]:

- Subcomplex I: Nicastrin and APH-1 form an initial subcomplex [1].

- Subcomplex II: Presenilin holoprotein binds to the Nicastrin-APH-1 subcomplex [1] [2].

- Subcomplex III & Activation: PEN-2 incorporation triggers the autoproteolysis of Presenilin into its mature N-terminal (NTF) and C-terminal (CTF) fragments, forming the active heterodimeric catalytic core [4] [1] [2].

The diagram below illustrates this assembly and maturation pathway.

Gamma secretase assembly and trafficking pathway.

Cryo-electron microscopy (cryo-EM) structures reveal the complex has a horseshoe-shaped transmembrane domain and a large extracellular domain belonging to nicastrin [5] [6]. The catalytic site, containing water and the two essential aspartates, is nestled within the membrane-spanning regions [3].

Proteolytic Function and Mechanism

Gamma-secretase is an aspartyl intramembrane protease often called the "proteasome of the membrane" due to its role in processing over 90 type I transmembrane proteins [6] [2]. Its most studied substrates are the Amyloid Precursor Protein (APP) and Notch [3] [2].

Processing of APP is not a single cut but a processive proteolysis involving initial endoproteolysis (ε-cleavage) followed by stepwise carboxypeptidase trimming [2] [7]. This occurs along two primary product lines:

The diagram below illustrates this sequential trimming process.

Sequential proteolytic processing of APP by gamma secretase.

Role in Disease and Therapeutic Targeting

Dysregulation of gamma-secretase is implicated in major diseases, making it a prime therapeutic target.

- Alzheimer's Disease (AD): In AD, gamma-secretase cleavage of APP produces Amyloid-beta (Aβ) peptides. Many Familial AD (FAD) mutations in PSEN1 and the APP substrate increase the relative production of the longer, more aggregation-prone Aβ42 peptide, leading to plaque formation [5] [4] [2]. A newer hypothesis suggests that some FAD mutations cause pathogenic "stalled enzyme-substrate complexes" that impair synaptic function independent of Aβ production [7] [8].

- Cancer: As gamma-secretase is essential for Notch signaling activation, its inhibition is investigated in cancers with dysregulated Notch, such as desmoid tumors [9]. The gamma-secretase inhibitor Nirogacestat received FDA approval in 2023 for adults with progressing desmoid tumors [9].

The table below compares therapeutic strategies for targeting gamma-secretase.

| Strategy | Mechanism of Action | Therapeutic Rationale & Status | Key Challenges |

|---|

| Gamma-Secretase Inhibitors (GSIs) | Directly block the protease active site, inhibiting cleavage of all substrates [5] [2]. | - AD: Reduce Aβ production. Clinical trials largely failed or were paused due to side effects [5] [9].

- Cancer: Block oncogenic Notch signaling. This compound approved for desmoid tumors [9]. | Lack of substrate selectivity causes side effects, particularly from inhibiting Notch signaling (e.g., gastrointestinal toxicity, immune effects) [5] [9] [2]. | | Gamma-Secretase Modulators (GSMs) | Allosterically modulate the complex to shift Aβ production from longer (Aβ42) to shorter, less harmful peptides (Aβ38) [1] [2]. | AD: A potentially safer alternative to GSIs, as they reduce pathogenic Aβ42 without completely inhibiting overall gamma-secretase activity, potentially sparing Notch processing [1] [2]. | Efficacy and long-term safety in clinical trials are still under investigation [5]. |

Key Experimental Protocols

For researchers investigating gamma-secretase, several well-established methodologies are central to the field.

Expression and Purification of Human Gamma-Secretase

This protocol is essential for in vitro biochemical and structural studies [7] [8].

- Expression System: The tetracistronic vector encoding PS1, NCT, APH-1, and PEN-2 is transiently transfected into Expi293F or HEK293F cells [7] [8].

- Membrane Solubilization: Harvested cell membranes are solubilized with detergents like CHAPSO [7].

- Affinity Purification: The complex is purified using anti-FLAG M2 agarose beads (if one subunit is FLAG-tagged) and eluted with FLAG peptide in a buffer containing a mild detergent like digitonin to maintain activity [7] [8].

- Validation: Purity is checked by silver staining or Western blot, confirming the presence of all four subunits and the cleaved PS1-NTF/CTF [8].

In Vitro Gamma-Secretase Activity Assay

This assay directly measures the enzyme's proteolytic function on its substrates [7].

- Enzyme and Substrate: Purified gamma-secretase is incubated with a recombinant substrate (e.g., C100-FLAG, the APP transmembrane domain) [8].

- Reaction Conditions: The assay is performed in a buffer containing CHAPSO, often at pH 7.0 and 37°C, for a set time (e.g., 16 hours) [8].

- Product Analysis: The cleavage products (Aβ peptides and AICD) are typically quantified using Mass Spectrometry (MS), which allows for precise analysis of different Aβ species and proteolytic intermediates [7] [8].

Analyzing Enzyme-Substrate Interactions in Live Cells

- Fluorescence Lifetime Imaging Microscopy (FLIM): This technique is used to study the "stalled complex" hypothesis. Cells are co-transfected with gamma-secretase subunits and APP substrate, one of which is fused to a fluorophore. A change (decrease) in the fluorescence lifetime of the donor indicates a Förster Resonance Energy Transfer (FRET) event, signifying a very close interaction (<10 nm) and thus the formation of a stabilized enzyme-substrate complex [7] [8].

References

- 1. γ -secretase and its modulators in Alzheimer's disease [frontiersin.org]

- 2. γ-Secretase in Alzheimer's disease [nature.com]

- 3. Gamma secretase - Wikipedia [en.wikipedia.org]

- 4. The γ-secretase complex: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Function of the γ‑Secretase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Presenilin-1 Familial Alzheimer Mutations Impair γ ... [mdpi.com]

- 8. Alzheimer-mutant γ-secretase complexes stall amyloid β- ... [elifesciences.org]

- 9. Repurposing this compound, a gamma secretase enzyme ... [pubmed.ncbi.nlm.nih.gov]

Nirogacestat molecular targets IC50 values Notch cleavage

Molecular Targets and IC50 Values

The table below summarizes the key molecular targets of Nirogacestat and its half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) | Assay Type / Notes | Source / Reference |

|---|---|---|---|

| Gamma-secretase | 6.2 nM | Cell-free assay | [1] [2] |

| Gamma-secretase | 1.2 nM | Cell-free assay | [1] |

| Notch1 NICD | 30.6 nM | Cellular assay | [1] |

| Notch2 NICD | 27.8 nM | Cellular assay | [1] |

| Notch3 NICD | 11.5 nM | Cellular assay | [1] |

| Notch4 NICD | 42.6 nM | Cellular assay | [1] |

| APP Intracellular Domain | 19.3 nM | Cellular assay | [1] |

| Amyloid β-40 | 25.8 nM | Cellular assay | [1] |

| Notch Receptor Cleavage | 13.3 nM | Cellular assay (HPB-ALL cells) | [2] |

Experimental Protocols for Key Assays

Here are the methodologies for two critical experiments used to characterize this compound's activity.

Gamma-Secretase Inhibition Assay (Cell-Free)

This assay measures the ability of this compound to inhibit gamma-secretase activity on a recombinant APP substrate [2].

- Recombinant Substrate: A C-terminal fragment of the Amyloid Precursor Protein (APP695), specifically amino acids 596-695 with a C-terminal Flag tag (C100Flag), is overexpressed in E. coli and purified.

- Enzyme Source: Cell membranes isolated from HeLa cells serve as the source of gamma-secretase. The enzyme can be used within the membranes or solubilized with a detergent like CHAPSO.

- Reaction Setup: The purified C100Flag substrate (1.7 μM) is incubated with the gamma-secretase-containing membranes (0.5 mg/mL) in an appropriate reaction buffer (e.g., 50 mM Pipes, pH 7.0, 5 mM MgCl₂, 5 mM CaCl₂, 150 mM KCl) containing a detergent to facilitate the reaction.

- Inhibition Test: this compound is added to the reaction mixture at varying concentrations to determine its inhibitory effect.

- Product Quantification: The reaction is stopped, and the cleavage products (M-Aβ40 and M-Aβ42) are quantified using specific detection methods like Electrochemiluminescence (ECL) immunoassays. The IC50 is calculated from the concentration-dependent reduction of these cleavage products.

Cellular Notch Cleavage and Signaling Assay

This protocol assesses this compound's effect on Notch pathway inhibition in live cells [2].

- Cell Line: Human T-cell acute lymphoblastic leukemia (HPB-ALL) cells are often used, as they harbor Notch1 mutations and have high pathway activity.

- Cell Culture and Dosing: Cells are seeded in 96-well plates (e.g., 10,000 cells/well) in growth medium supplemented with serum. Serial dilutions of this compound in DMSO are added to the wells, with a final DMSO concentration not exceeding 0.1%. Cells are typically incubated with the compound for a set period.

- Notch Cleavage Readout: To directly measure inhibition of Notch receptor cleavage, cells or their lysates can be analyzed via Western Blot using antibodies specific for the cleaved, active form of Notch (NICD). A reduction in NICD levels indicates effective gamma-secretase inhibition.

- Downstream Gene Expression Readout: The inhibition of downstream signaling can be measured by quantifying the mRNA expression of canonical Notch target genes (e.g., Hes-1, c-Myc) using quantitative RT-PCR (qRT-PCR). This compound has shown IC50 values of <1 nM for Hes-1 and 10 nM for c-Myc in HPB-ALL cells [2].

- Proliferation/Apoptosis Readout: The functional consequence of Notch inhibition can be assessed using cell viability assays like the Resazurin reduction assay after several days (e.g., 7 days) of incubation with the drug [2].

This compound Mechanism of Action and Notch Signaling Pathway

The following diagram illustrates the Notch signaling pathway and the point of inhibition by this compound.

This compound inhibits γ-secretase, preventing Notch activation and gene expression. [1] [3] [4]

References

Nirogacestat pharmacophore 3D structure binding site

Pharmacophore and 3D Binding Site

The pharmacophore of nirogacestat is defined by its specific three-dimensional arrangement that allows it to bind reversibly and non-competitively to the presenilin 1 (PSEN1) catalytic subunit of gamma-secretase [1] [2]. Cryogenic electron microscopy (cryo-EM) studies have visualized this interaction in atomic detail [1].

Key Molecular Interactions within the Binding Site [1]:

| Interaction Feature | Description |

|---|---|

| Binding Location | Gamma-secretase persenilin 1 (PSEN1) subunit |

| Key Hydrogen Bonds | Two from lysine (Lys380) and two from leucine (Leu432) in the PSEN1 amino acid sequence |

| Stereochemistry | (S)-stereochemistry is specified in the chemical name and structure [1] [3] |

| Structural Alignment | Aligns with the enzyme's β-sheet, selectively obstructing the site of Notch cleavage |

| Shared Pharmacophore | Consistent 3D arrangement with other gamma-secretase inhibitors (e.g., Leucine342 interaction) |

This binding mode sterically blocks the substrate cleavage site, preventing the proteolytic activation of Notch receptors, a pathway critical for the growth of desmoid tumors [1] [4].

Mechanism of Action and Signaling Pathway

This compound's primary mechanism is the inhibition of gamma-secretase-mediated Notch signaling. The diagram below illustrates this pathway and the drug's intervention point.

This compound inhibits gamma-secretase, blocking Notch activation and downstream tumor growth signals.

Experimental Protocols for Structure Determination

The elucidation of this compound's binding site relied on several key biophysical techniques.

- Cryogenic Electron Microscopy (Cryo-EM): The primary method for determining the atomic-level 3D structure of this compound bound to the human gamma-secretase complex [1]. This technique involves flash-freezing the protein-ligand complex in vitreous ice and using electron microscopy to capture multiple 2D images, which are then computationally reconstructed into a high-resolution 3D model [5].

- Protein Data Bank (PDB) Analysis: The structural data is publicly available in the PDB under ligand code O6U [1] [2]. Researchers can access this entry to visualize the binding pose, measure interaction distances, and analyze the atomic contacts.

- In Silico Modeling: Computational methods, including pharmacophore modeling and molecular dynamics simulations, were used to analyze the binding cavity occupation and predict the effect of structural modifications, such as the enhanced binding affinity observed with a trifluoropropyl group substitution [1].

Comparative Analysis with Other Gamma-Secretase Inhibitors

This compound's pharmacophore shares features with other inhibitors like crenigacestat, particularly the hydrogen bond interaction with Leucine342 in PSEN1 [1]. The table below compares its inhibitory profile.

Quantitative Inhibitory Profile (IC₅₀) of this compound [1]:

| Target | IC₅₀ (nM) |

|---|---|

| Gamma-secretase (cell-free assay) | 1.2 - 6.2 |

| Notch1 NICD | 30.6 |

| Notch2 NICD | 27.8 |

| Notch3 NICD | 11.5 |

| Notch4 NICD | 42.6 |

| Amyloid β-40 (APP) | 25.8 |

Applications in Drug Discovery and Development

The detailed structural knowledge of this compound's binding site enables several advanced drug discovery applications.

- Structure-Guided Drug Discovery (SGDD): The publicly available PDB structure (O6U) was crucial for the discovery and development of this compound, a common factor in over 80% of new small-molecule anticancer drugs approved from 2019-2023 [5].

- Lead Optimization: The 3D structure allows medicinal chemists to design and synthesize analogs to improve drug properties. For example, substituting the propyl group with a trifluoropropyl group was shown to enhance binding-pocket occupation and inhibition potency [1].

- Understanding Selectivity: The binding site details help explain the drug's selectivity profile, differentiating its effects on Notch cleavage versus other gamma-secretase substrates like Amyloid Precursor Protein (APP) [1].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - Ligands [guidetopharmacology.org]

- 3. US20240408067A1 - Solid state forms of this compound salts [patents.google.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Impact of structural biology and the protein data bank on us ... [nature.com]

Comprehensive Application Notes and Protocols: RP-HPLC Method Development for Nirogacestat Quantification in Pharmaceutical Dosage Forms

Then, I will now begin writing the main body of the article.

Introduction to Nirogacestat and Analytical Requirements

This compound (PF-03084014) is a selective gamma-secretase inhibitor that has gained recent approval from the US Food and Drug Administration for the treatment of progressive desmoid tumors, which are locally aggressive but non-metastatic soft tissue neoplasms. This small molecule therapeutic has demonstrated significant clinical efficacy in controlling tumor growth through its inhibition of the Notch signaling pathway. The critical need for robust analytical methods for this compound quantification stems from both its therapeutic importance and the requirement for rigorous quality control in pharmaceutical manufacturing to ensure patient safety and product efficacy.

Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the predominant analytical technique for the quantification of this compound in both bulk drug substances and pharmaceutical dosage forms due to its superior resolution, sensitivity, and reproducibility. The development of stability-indicating methods is particularly crucial for monitoring the purity and potency of this compound throughout its shelf life and under various storage conditions. These methods must successfully separate the active pharmaceutical ingredient (API) from its degradation products and process impurities, providing accurate quantification even in complex matrices. The International Council for Harmonisation (ICH) guidelines Q1A(R2), Q2(R1), and Q3B(R2) provide comprehensive frameworks for method validation, stability testing, and impurity profiling that must be adhered to in analytical method development [1] [2].

The complexity of this compound analysis necessitates sophisticated method development approaches that can adequately address the challenges of separating the compound from its potential degradants while maintaining optimal peak symmetry, resolution, and sensitivity. This document presents comprehensive application notes and protocols for RP-HPLC method development, validation, and application for this compound quantification, incorporating both traditional and advanced approaches to meet the diverse needs of pharmaceutical researchers and quality control professionals.

Summary of RP-HPLC Method Parameters for this compound Analysis

The development of robust RP-HPLC methods for this compound analysis requires careful optimization of multiple chromatographic parameters. Based on current research, several method configurations have been successfully developed and validated, each offering distinct advantages for specific applications. The primary method developed using a Box-Behnken experimental design employs a SPURSIL C18-EP column (4.6 × 250 mm, 5 μm) with a mobile phase consisting of 30% trifluoroacetic acid (pH 3.0) and 70% acetonitrile in an isocratic elution mode. This method operates at a flow rate of 1.2 mL/min with detection at 338 nm, resulting in a retention time of approximately 12 minutes with excellent peak symmetry and resolution [3].

An alternative stability-indicating method utilizes a Symmetry Shield RP-18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase composed of ammonium acetate buffer (pH 3.0) and acetonitrile in a 70:30 % v/v ratio. This method employs a flow rate of 1.0 mL/min with detection at 269 nm, demonstrating adequate separation of this compound from its forced degradation products while maintaining acceptable system suitability parameters [4]. For applications requiring higher sensitivity and faster analysis times, an UPLC-MS method has been developed using an Acquity UPLC BEH Shield RP-18 column (50 × 1.0 mm, 1.7 μm) with a mobile phase consisting of acetonitrile and 0.1% triethylamine/formic acid (pH 2.5) in a 30:70 ratio. This advanced method operates at a flow rate of 0.5 mL/min with detection at 251 nm and enables comprehensive impurity profiling and forced degradation studies [5].

Table 1: Chromatographic Conditions for RP-HPLC Analysis of this compound

| Parameter | Method 1 [3] | Method 2 [4] | UPLC-MS Method [5] |

|---|---|---|---|

| Column | SPURSIL C18-EP (4.6 × 250 mm, 5 μm) | Symmetry Shield RP-18 (150 × 4.6 mm, 3.5 μm) | Acquity UPLC BEH Shield RP-18 (50 × 1.0 mm, 1.7 μm) |

| Mobile Phase | 30% TFA pH 3.0:70% ACN (30:70 v/v) | Ammonium acetate pH 3.0:ACN (70:30 v/v) | ACN:0.1% TEA/formic acid pH 2.5 (30:70 v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection Wavelength | 338 nm | 269 nm | 251 nm |

| Injection Volume | 10 μL | Not specified | Not specified |

| Run Time | 12 min | Not specified | Not specified |

| Theoretical Plates | >2000 | >2000 | Not specified |

| Tailing Factor | <2 | <2 | Not specified |

Table 2: System Suitability Parameters for this compound HPLC Methods

| Parameter | Acceptance Criteria | Method 1 Results [3] | Method 2 Results [4] |

|---|---|---|---|

| Theoretical Plates | NLT 2000 | Within acceptable limits | NLT 2000 |

| Tailing Factor | NMT 2.0 | Within acceptable limits | NMT 2.0 |

| Relative Standard Deviation (Peak Area) | NMT 2.0% | <2% | <2% |

| Retention Time | Consistent (RSD <1%) | Optimized for minimal Rt | Not specified |

| Resolution | NLT 1.5 between API and closest eluting peak | Achieved acceptable separation | Achieved acceptable separation |

The selection of detection wavelengths ranging from 269 nm to 338 nm reflects the distinct UV absorption characteristics of this compound under different chromatographic conditions. The higher wavelength of 338 nm used in Method 1 potentially offers greater specificity by reducing interference from excipients and solvent-related artifacts, while the lower wavelengths employed in other methods may provide enhanced sensitivity for trace-level impurity detection. The column dimensions and stationary phase chemistries significantly impact the separation efficiency, with the smaller particle sizes (1.7 μm) in UPLC methods enabling superior resolution and faster analysis times compared to conventional HPLC columns with 3.5-5 μm particles [3] [5] [4].

Method Development and Optimization Strategies

Experimental Design and Systematic Optimization

The development of robust RP-HPLC methods for this compound quantification requires a systematic approach that incorporates quality by design (QbD) principles to ensure method robustness, reliability, and reproducibility. The Box-Behnken design (BBD) combined with response surface methodology (RSM) has been successfully employed to optimize chromatographic conditions by evaluating the critical method parameters of flow rate, buffer pH, and buffer ratio. This experimental design approach allows for the efficient identification of optimal conditions while minimizing the number of required experiments, resulting in a method with a composite desirability of 0.9943 achieved at a flow rate of 0.80 mL/min, buffer pH of 4, and buffer ratio of 30 [3] [6].

The primary analytical responses evaluated during method optimization include retention time, tailing factor, theoretical plate count, and resolution between this compound and potential impurities. The application of mathematical modeling to these responses enables the prediction of method performance across the experimental design space, facilitating the selection of chromatographic conditions that provide optimal separation while maintaining analysis efficiency. The use of derivative spectroscopy and peak purity assessment techniques further enhances the method development process by verifying the specificity and selectivity of the analytical method [3] [2].

Figure 1: RP-HPLC Method Development Workflow for this compound

Forced Degradation Studies and Specificity Assessment

Forced degradation studies constitute an essential component of stability-indicating method development, providing critical information about the intrinsic stability of this compound and the method's ability to separate the API from its degradation products. These studies involve subjecting this compound to various stress conditions including acid hydrolysis (0.1-1N HCl), base hydrolysis (NaOH), oxidative degradation (30% H₂O₂), thermal exposure (105°C), photolytic stress, and reductive environments. The degradation samples are then analyzed using the developed HPLC method to assess peak homogeneity and method specificity [5] [4].

Research has demonstrated that this compound exhibits distinct degradation profiles under different stress conditions. Alkaline degradation results in the least extensive degradation, while acid, peroxide, photolytic, thermal, and reductive conditions produce a variety of degradation products that are effectively separated from the parent compound using the developed RP-HPLC methods. The use of peak purity tools such as photodiode array detection (PDA) and mass spectrometry (MS) provides orthogonal confirmation of method specificity by verifying the homogeneity of the this compound peak in the presence of degradation products [5] [1].

The chromatographic separation of this compound from its degradation products is optimized by adjusting mobile phase composition, pH, and gradient profile to achieve baseline resolution between all critical peak pairs. The relative retention times for this compound and its impurities remain consistent across different analytical batches, demonstrating the robustness of the developed methods. Mass spectrometry further confirms the identities of the degradation products, enabling comprehensive impurity profiling that supports the safety and quality assessment of this compound drug substance and drug product [5].

Validation Protocols and Acceptance Criteria

Method Validation Parameters and Methodologies

The validation of RP-HPLC methods for this compound quantification follows ICH Q2(R1) guidelines and encompasses the assessment of key analytical performance parameters including specificity, linearity, accuracy, precision, range, robustness, and system suitability. The validation protocol must include predefined acceptance criteria for each parameter, ensuring the method is suitable for its intended application in quality control testing. For late-phase methods, validation is conducted according to a written protocol with predetermined acceptance criteria, typically as part of Good Manufacturing Practice (GMP) activities [1].

Specificity is demonstrated through the resolution of this compound from closely eluting impurities and degradation products, confirmed by peak purity assessment using PDA or MS detection. The method should show no interference from blank solutions, placebo formulations, or known impurities. Linearity is evaluated over a specified range relative to the target concentration, typically from 80% to 120% of the test concentration for assay methods, and from the reporting threshold to at least 120% of the specification limit for impurities. The method should demonstrate a correlation coefficient (r²) of not less than 0.999, with the y-intercept not significantly different from zero [5] [1].

Table 3: Method Validation Parameters and Acceptance Criteria for this compound Assay

| Validation Parameter | Methodology | Acceptance Criteria |

|---|---|---|

| Specificity | Resolution between this compound and closest eluting impurity | Resolution ≥ 1.5; Peak purity index ≥ 0.999 |

| Linearity | Minimum of 5 concentration levels, 3 injections each | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery studies at 3 levels (80%, 100%, 120%) | Mean recovery 98-102% |

| Precision (Repeatability) | 6 replicate preparations of 100% test concentration | RSD ≤ 2.0% |

| Intermediate Precision | Different analyst, instrument, and day | RSD ≤ 2.0% for comparison to repeatability |

| Robustness | Deliberate variations in flow rate, temperature, mobile phase pH | System suitability criteria met in all conditions |

| Range | Established from linearity and accuracy data | 80-120% of test concentration |

Detailed Experimental Protocols

4.2.1 Accuracy and Precision Assessment

The accuracy of the method is determined by recovery studies using spiked samples at three concentration levels (80%, 100%, and 120% of the target test concentration) with a minimum of three preparations at each level. For drug product analysis, a placebo equivalent to the formulation composition without the active ingredient is used to prepare the spiked samples. The percentage recovery is calculated by comparing the measured concentration to the theoretical concentration, with acceptance criteria of 98-102% mean recovery across all levels. The precision of the method is evaluated at both the repeatability and intermediate precision levels. Repeatability is assessed using six independent preparations of the target test concentration, analyzed by the same analyst under the same operating conditions. The relative standard deviation (RSD) of the assay results should not exceed 2.0%. Intermediate precision is demonstrated by performing the same analysis on a different day, by a different analyst, and using different HPLC equipment, while maintaining the same method conditions [1].

4.2.2 Robustness and Solution Stability Evaluation

Robustness testing involves deliberate variations of key method parameters including flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2 units), and organic composition of the mobile phase (±2%). The method is considered robust if system suitability criteria are met under all modified conditions and the assay values remain unaffected by the small variations. Solution stability is assessed by analyzing freshly prepared standard and sample solutions at predetermined time intervals (typically 0, 6, 12, 24, and 48 hours) while stored under specific conditions (e.g., room temperature or refrigerated). The results are compared to those from freshly prepared solutions, with acceptance criteria of not more than 2.0% difference in assay values [4] [1].

Figure 2: Method Validation Protocol Sequence

Application Notes and Practical Implementation

Sample Preparation and System Suitability

The accurate quantification of this compound in pharmaceutical dosage forms requires meticulous sample preparation procedures to ensure complete extraction of the active ingredient while maintaining sample integrity. For tablet formulations, a representative sample of powdered tablets equivalent to the target concentration is dissolved in an appropriate solvent, typically the mobile phase or a compatible solvent system. The solution is then subjected to sonication for 15-30 minutes to facilitate complete extraction, followed by filtration through a 0.45 μm or 0.22 μm membrane filter to remove particulate matter. The sample solution should be prepared fresh daily unless solution stability data demonstrate acceptable stability under specific storage conditions [4].

System suitability testing is an integral component of the analytical method that must be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. The test typically involves six replicate injections of a standard solution containing this compound at the target concentration. The acceptance criteria for system suitability include: relative standard deviation of peak areas not more than 2.0%, tailing factor not more than 2.0, theoretical plate count not less than 2000, and resolution not less than 1.5 between this compound and the closest eluting peak. The use of a retention time marker solution containing this compound and available impurities is recommended for complex separations to reduce the risk of peak misidentification resulting from retention time shifts [4] [1].

Troubleshooting and Method Maintenance

Chromatographic issues may occasionally arise during method implementation that require troubleshooting to maintain data quality and integrity. Peak tailing exceeding the acceptance criteria may indicate active sites in the chromatographic system, which can be addressed by ensuring adequate conditioning of the column or using mobile phase additives to mask silanol interactions. Retention time drift can result from minor fluctuations in mobile phase composition, temperature, or column deterioration, necessitating strict control of chromatographic conditions and monitoring of column performance over time. Baseline noise or irregularities may be caused by contaminated mobile phases, detector lamp failure, or air bubbles in the detector cell, requiring systematic investigation of each component in the HPLC system [1].

A comprehensive method maintenance program should be established to ensure the continued reliability of the analytical procedure throughout its lifecycle. This includes regular preventive maintenance of the HPLC instrumentation, monitoring of column performance through system suitability testing, and periodic review of method performance trends. Any changes to the method must be evaluated through a formal change control process, with appropriate revalidation conducted to demonstrate that the modified method remains fit for purpose. The application of quality by design principles during method development facilitates a deeper understanding of the method's capabilities and limitations, enabling more effective troubleshooting and continuous improvement [1] [2].

Conclusion

The RP-HPLC methods detailed in these application notes and protocols provide robust, accurate, and precise approaches for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The incorporation of quality by design principles in method development, particularly through experimental design methodologies such as Box-Behnken design, enables systematic optimization of chromatographic conditions to achieve superior separation performance. The validation of these methods according to ICH guidelines ensures their suitability for regulatory submissions and quality control applications, providing comprehensive data on method specificity, linearity, accuracy, precision, and robustness.

The stability-indicating capability of these methods, demonstrated through forced degradation studies under various stress conditions, confirms their appropriateness for monitoring the quality and stability of this compound throughout its shelf life. The successful separation of this compound from its degradation products ensures accurate quantification of the active ingredient while providing critical information about the degradation pathways and impurity profiles of this important therapeutic agent. As the pharmaceutical landscape continues to evolve, these rigorously developed and validated analytical methods will play an essential role in ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products, ultimately contributing to improved patient outcomes in the treatment of desmoid tumors.

References

- 1. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

- 2. Revolutionizing Stability-Indicating Analysis: Advanced RP ... [ijpsjournal.com]

- 3. Design Approach in RP-HPLC Method Development and ... [jchr.org]

- 4. Development and Validation of Stability indicating HPLC ... [cuestionesdefisioterapia.com]

- 5. UPLC-LCMS-Based Method Development, Validation ... [pubmed.ncbi.nlm.nih.gov]

- 6. 10+JCHR 14 Chandrasekar+r 10 2954 | PDF [scribd.com]

Comprehensive Application Notes and Protocols for Box-Behnken Design Optimization of Nirogacestat Analytical Methods

Introduction

Nirogacestat, a selective γ-secretase inhibitor recently approved by the USFDA for the treatment of desmoid tumors, requires robust analytical methods for quality control in pharmaceutical development. Box-Behnken design has emerged as a powerful statistical optimization tool that enables systematic development of reverse-phase high-performance liquid chromatography methods with enhanced robustness and efficiency compared to traditional one-variable-at-a-time approaches. This protocol outlines the comprehensive application of BBD for developing, optimizing, and validating stability-indicating RP-HPLC methods for this compound in pharmaceutical dosage forms.

The Quality by Design framework underpins this approach, emphasizing thorough understanding of the analytical method through risk assessment and design of experiments. The BBD methodology offers significant advantages, including reduced experimental runs compared to full factorial designs and the ability to model quadratic response surfaces, making it particularly suitable for chromatographic method optimization where multiple factors may interact complexly to affect critical quality attributes.

Principles of Box-Behnken Design

Box-Behnken design represents a response surface methodology that employs incomplete three-level factorial designs specifically arranged to allow efficient estimation of quadratic response models. Unlike central composite designs, BBD does not contain points at the extremes of the variable ranges, making it particularly useful when extreme conditions may pose practical challenges or risks to equipment. The design consists of a spherical, revolving selection of points that lie on a sphere of radius √2 centered at the origin, requiring only three levels for each factor (-1, 0, +1).

The statistical foundation of BBD enables researchers to efficiently model response surfaces with fewer runs than comparable designs while avoiding the extreme conditions that might be problematic in chromatographic applications. The mathematical model generated through BBD typically takes the quadratic form:

[Y = β_0 + ∑β_iX_i + ∑β_{ii}X_i^2 + ∑β_{ij}X_iX_j + ε]

where Y represents the predicted response, β₀ is the constant term, β_i represents the linear coefficients, β_ii represents the quadratic coefficients, β_ij represents the interaction coefficients, and ε represents the random error. This model effectively captures both individual and interactive effects of critical method parameters on chromatographic responses, providing a comprehensive understanding of the method's behavior within the design space.

Experimental Design and Setup

Critical Method Parameters and Responses

Based on the published optimization of this compound analytical methods, the following factors and responses have been identified as critical for method development [1]:

Table: Critical Method Parameters and Their Levels for BBD Optimization

| Factor | Parameter | Low Level (-1) | Middle Level (0) | High Level (+1) |

|---|---|---|---|---|

| A | Flow rate (mL/min) | 0.8 | 1.0 | 1.2 |

| B | Buffer pH | 3.0 | 3.5 | 4.0 |

| C | Buffer ratio (%) | 25 | 30 | 35 |

Table: Critical Quality Attributes (Responses) for Method Optimization

| Response | Target | Importance | Acceptance Criteria |

|---|---|---|---|

| Retention time (min) | Minimize | High | Sufficient for separation |

| Tailing factor | ≤1.5 | High | Symmetric peaks |

Experimental Design Matrix

The Box-Behnken design for this compound method optimization requires 15 experimental runs, including three center points to estimate pure error. The experimental design matrix with actual factors is presented below:

Table: Box-Behnken Experimental Design Matrix for this compound Method Development

| Run | Flow Rate (mL/min) | Buffer pH | Buffer Ratio (%) | Retention Time (min) | Tailing Factor |

|---|---|---|---|---|---|

| 1 | 0.8 | 3.0 | 30 | To be experimental | To be experimental |

| 2 | 1.2 | 3.0 | 30 | ||

| 3 | 0.8 | 4.0 | 30 | ||

| 4 | 1.2 | 4.0 | 30 | ||

| 5 | 0.8 | 3.5 | 25 | ||

| 6 | 1.2 | 3.5 | 25 | ||

| 7 | 0.8 | 3.5 | 35 | ||

| 8 | 1.2 | 3.5 | 35 | ||

| 9 | 1.0 | 3.0 | 25 | ||

| 10 | 1.0 | 4.0 | 25 | ||

| 11 | 1.0 | 3.0 | 35 | ||

| 12 | 1.0 | 4.0 | 35 | ||

| 13 | 1.0 | 3.5 | 30 | ||

| 14 | 1.0 | 3.5 | 30 | ||

| 15 | 1.0 | 3.5 | 30 |

Materials and Equipment

Chemicals and Reagents

- This compound reference standard (purity ≥98%)

- Pharmaceutical dosage form containing this compound

- HPLC-grade methanol, acetonitrile, and water

- Trifluoroacetic acid (HPLC grade)

- Potassium dihydrogen phosphate or other appropriate buffer salts

- Diluted orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

Instruments and Equipment

- HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector

- SPURSIL C18-EP column (250 × 4.6 mm, 5 μm) or equivalent C18 column

- pH meter with appropriate buffers for calibration

- Analytical balance with 0.1 mg sensitivity

- Ultrasonic bath for mobile phase degassing

- Vacuum filtration apparatus with 0.45 μm nylon membrane filters

- Densitometer if HPTLC method is also developed [2]

Software

- Design Expert (Version 11 or higher) or comparable statistical software

- HPLC system control and data acquisition software

- Microsoft Excel for additional data analysis

Detailed Experimental Protocols

Mobile Phase Preparation

Prepare the mobile phase by mixing 25 mM ammonium acetate buffer (pH-adjusted with glacial acetic acid) and methanol in the ratio determined by the experimental design. The specific protocol involves:

Buffer Preparation: Weigh 1.92 g of ammonium acetate and transfer to a 1000 mL volumetric flask. Dissolve in approximately 900 mL Milli-Q water and adjust pH to the required value (according to experimental design) using glacial acetic acid. Make up to volume with Milli-Q water [3].

Filtration and Degassing: Filter the buffer solution through a 0.22 μm nylon membrane filter under vacuum. Mix with organic modifier in the ratio specified by the experimental design and degas using an ultrasonic bath for 15 minutes.

Standard Solution Preparation

Stock Solution: Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a concentration of 1000 μg/mL.

Working Solutions: Prepare serial dilutions from the stock solution using methanol as diluent to obtain concentrations ranging from 10-60 μg/mL for method linearity studies.

Sample Solution Preparation

For pharmaceutical dosage form analysis:

- Accurately weigh and powder not less than 20 tablets.

- Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.

- Add approximately 15 mL of methanol, sonicate for 15 minutes with intermittent shaking.

- Dilute to volume with methanol and mix well.

- Filter through a 0.45 μm PVDF syringe filter, discarding the first 2 mL of filtrate.

- Further dilute with mobile phase to obtain a final concentration of approximately 20 μg/mL.

Chromatographic Conditions

- Column: SPURSIL C18-EP (250 × 4.6 mm, 5 μm)

- Mobile Phase: Methanol:25 mM ammonium acetate buffer (pH 3.5) (70:30, v/v)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 238 nm

- Injection Volume: 10 μL

- Column Temperature: 25°C

- Run Time: 12 minutes

Forced Degradation Studies

Forced degradation studies should be conducted to demonstrate the stability-indicating capability of the method [3] [4]. Prepare this compound sample solution at a concentration of 100 μg/mL and subject to the following conditions:

- Acidic Degradation: Reflux with 0.1 N HCl at 60°C for 1 hour

- Alkaline Degradation: Reflux with 0.1 N NaOH at 60°C for 1 hour

- Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 3 hours

- Thermal Degradation: Expose solid drug to 100°C for 24 hours

- Photolytic Degradation: Expose solid drug to UV light (254 nm) for 72 hours

After treatment, neutralize acidic/alkaline samples and dilute to appropriate concentration with mobile phase before analysis. Compare chromatograms with untreated standard to assess degradation.

Workflow and Data Analysis

Experimental Workflow

The following workflow diagram illustrates the systematic approach to BBD optimization of this compound analytical methods:

Data Analysis and Interpretation

After completing the experimental runs according to the design matrix, analyze the data using statistical software:

- Model Fitting: Fit the experimental data to quadratic models for each response.

- ANOVA Analysis: Perform analysis of variance to determine model significance and lack of fit.

- Diagnostic Plots: Examine residual plots to verify model adequacy.

- Response Surface Analysis: Generate contour and 3D surface plots to visualize factor-response relationships.

- Optimization: Use desirability function approach to identify optimal factor settings that simultaneously satisfy all response criteria.

For this compound method optimization, the model indicated that a composite desirability of 0.9943 could be achieved with a flow rate of 0.80 mL/min, buffer pH of 4.0, and buffer ratio of 30:70 (aqueous:organic) [1].

Method Validation

Upon identification of optimal chromatographic conditions, validate the method according to ICH Q2(R1) guidelines:

Table: Method Validation Parameters and Acceptance Criteria

| Parameter | Conditions | Acceptance Criteria |

|---|---|---|

| Linearity | Concentration range: 10-60 μg/mL | Correlation coefficient (r²) ≥ 0.999 |

| Precision | ||

| - Repeatability | Six replicates of sample | %RSD ≤ 1.0% |

| - Intermediate precision | Different day, analyst | %RSD ≤ 2.0% |

| Accuracy | Recovery at 80%, 100%, 120% | Mean recovery 98-102% |

| Specificity | Forced degradation samples | No interference from degradation products |

| Detection Limit | Signal-to-noise ratio 3:1 | ≤ 0.5 μg/mL |

| Quantification Limit | Signal-to-noise ratio 10:1 | ≤ 1.5 μg/mL |

| Robustness | Deliberate variations in factors | %RSD ≤ 2.0% |

Troubleshooting and Technical Notes

Peak Tailing Issues: If tailing factor exceeds acceptable limits (>1.5), consider reducing buffer pH or increasing organic modifier concentration in the mobile phase.

Retention Time Variability: Ensure mobile phase pH is accurately controlled and column temperature is maintained constant throughout the analysis.

Baseline Noise: Thoroughly degas mobile phase and ensure adequate column equilibration before analysis.

Low Efficiency: Check for extra-column volume and ensure appropriate flow rate is maintained. Confirm that sample solvent is compatible with mobile phase.

Method Transfer Considerations: When transferring the method to other laboratories, verify that equivalent columns provide comparable chromatographic performance.

Applications in Pharmaceutical Analysis

The optimized and validated BBD-RP-HPLC method for this compound has several important applications in pharmaceutical analysis:

Quality Control Testing: Routine analysis of this compound in bulk drug and pharmaceutical dosage forms for assay and uniformity of content.

Stability Studies: Monitoring of this compound stability in accelerated and long-term stability studies to establish shelf life.

Dissolution Testing: Method can be adapted for dissolution testing of this compound dosage forms.

Impurity Profiling: The method can be further developed for identification and quantification of process-related impurities and degradation products.

The application of Box-Behnken design in optimizing the this compound analytical method ensures robust performance within the defined method operable design region, providing greater confidence in method reliability and transferability compared to traditionally developed methods.

Conclusion

The Box-Behnken design-assisted optimization provides a systematic, efficient approach for developing robust RP-HPLC methods for this compound. This protocol demonstrates how QbD principles can be applied to analytical method development, resulting in methods with built-in robustness and well-understood method performance characteristics. The structured approach outlined in this application note enables researchers to develop stability-indicating methods with minimal experimental runs while maximizing information gained about critical method parameters and their interactions.

The optimized method for this compound provides shorter analysis time with a retention time of approximately 4 minutes while maintaining acceptable system suitability parameters, making it suitable for high-throughput quality control applications in pharmaceutical industries [1].

References

- 1. Design Approach in RP-HPLC Method Development and ... [jchr.org]

- 2. Box-Behnken supported validation of stability-indicating ... [sciencedirect.com]

- 3. Box–Behnken Design-Based Development and Validation ... [link.springer.com]

- 4. Box-Behnken Design-Aided Validation and Optimization ... [pubmed.ncbi.nlm.nih.gov]

Nirogacestat clinical trial design desmoid tumor endpoints

Clinical Application Notes

Nirogacestat (OGSIVEO) is the first U.S. FDA-approved systemic therapy specifically for adults with progressing desmoid tumors (DT) who require systemic treatment [1] [2]. Its development addressed a significant unmet need in this rare disease.

Mechanism of Action: As an oral, selective, small-molecule gamma secretase inhibitor (GSI), this compound inhibits proteolytic activation of the Notch receptor [1] [3]. Inhibition of this signaling pathway is believed to impede the proliferation and survival of desmoid tumor cells [3].

Therapeutic Rationale: Desmoid tumors are rare, locally aggressive soft-tissue tumors associated with high morbidity, causing severe pain, functional impairment, and reduced quality of life [1]. Before this compound's approval, no systemic therapies were specifically indicated for DT, and treatment options were limited to non-specific agents with suboptimal efficacy and toxicity profiles [1]. This compound provides a targeted therapeutic option.

Experimental Protocols & Trial Design

The phase 3 DeFi trial (NCT03785964) was a global, multicenter, randomized, double-blind, placebo-controlled study that provides the primary evidence for this compound's efficacy and safety [4] [2].

Patient Population and Study Design

- Key Eligibility: Adults with progressing desmoid tumors, confirmed by ≥20% tumor growth within 12 months of screening per RECIST 1.1 [2].

- Study Design: Randomized 1:1 to receive either this compound (150 mg) or placebo orally twice daily during the double-blind phase [2]. Treatment continued until imaging-based or clinical disease progression, discontinuation, or study completion.

- Open-Label Extension (OLE): Eligible patients could enter an OLE phase to receive this compound, providing long-term efficacy and safety data [4] [2].

Key Endpoints and Assessment Methods

- Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review [2]. PFS was defined as the time from randomization to imaging-based or clinical disease progression or death from any cause.

- Secondary and Exploratory Endpoints:

- Objective Response Rate (ORR): Proportion of patients with a complete response (CR) or partial response (PR) per RECIST 1.1 [4] [2].

- Patient-Reported Outcomes (PROs): Assessed using validated questionnaires measuring DT-specific symptom burden (pain), physical functioning, role functioning, and overall health-related quality of life [1] [2].

- Safety and Tolerability: Evaluated by monitoring incidence and severity of treatment-emergent adverse events (TEAEs) [4] [2].

Statistical Considerations

The trial was designed to demonstrate a statistically significant improvement in PFS with this compound compared to placebo. The analysis included all randomized patients.

Efficacy and Safety Data Summary

The following tables summarize key efficacy and safety results from the DeFi trial, including long-term follow-up with a data cutoff of December 2024 [4] [2].

Table 1: Long-Term Efficacy of this compound in the DeFi Trial

| Endpoint | Year 1 Results | Year 4 Results (Final Data Cut) |

|---|---|---|

| Objective Response Rate (ORR) | 34.3% (24/70) | 45.7% (32/70) |

| Complete Response (CR) | Not Specified | 11.4% (8 CRs) |

| Partial Response (PR) | Not Specified | 34.3% (24 PRs) |

| Median Best Tumor Size Reduction | -32.3% (n=46) | -75.8% (n=15) |

| Progression-Free Survival (PFS) | Significant improvement vs. placebo (Primary Analysis) [2] | Median PFS not reached; no new progression/death events after 2 years [4] |

| Patient-Reported Outcomes (PROs) | Improvements in pain, symptoms, and function [2] | Improvements sustained for up to 45 months [2] |

Table 2: Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Incidence (Grade 1/2 in First Year) | Notes |

|---|---|---|

| Diarrhea | 48% | Most common; Grade 3 in 16% [2] |

| Nausea | 45% | [4] |

| Ovarian Toxicity | 38% | Monitor for changes in menstrual cycle [2] |

| Fatigue | 32% | [4] |

| Rash | >15% | [2] |

| Stomatitis | >15% | [2] |

| Headache | 23% | [4] |

| Hypophosphatemia | 29% | Monitor and supplement as necessary [2] |

Important Safety Protocols

Based on the Prescribing Information, the following monitoring and management protocols are critical [2]:

- Diarrhea Management: Monitor patients and administer antidiarrheal medications. Dose modifications (interruption and reduction) are recommended for severe cases.

- Ovarian Toxicity Monitoring: Advise patients on potential risks to fertility before treatment initiation. Monitor for symptoms of estrogen deficiency and changes in menstrual cycle regularity.

- Hepatotoxicity Monitoring: Regularly monitor liver function tests (ALT/AST). Dose interruption and reduction are recommended for Grade 3 or higher elevations.

- Dermatologic Evaluations: Perform skin examinations before treatment and routinely during therapy due to the risk of non-melanoma skin cancers (NMSC).

- Electrolyte Monitoring: Regularly monitor phosphate and potassium levels and supplement as necessary.

Conclusion

This compound represents a landmark advancement in desmoid tumor therapy. The robust design of the phase 3 DeFi trial and its compelling long-term data confirm this compound as a foundational treatment option, offering durable tumor control, improved patient symptoms, and a manageable safety profile with appropriate monitoring.

References

Comprehensive Application Notes and Protocols for Patient-Reported Outcomes in Desmoid Tumor Clinical Trials

Introduction and Rationale for PROs in Desmoid Tumors

Desmoid tumors (DT), also known as aggressive fibromatosis or desmoid-type fibromatosis, are rare, locally aggressive fibroblastic soft-tissue tumors characterized by infiltrative growth and a variable clinical course that can include spontaneous regression, stability, or progression. With an estimated incidence of 3-5 cases per million person-years, DT represents a challenging rare disease area where traditional oncology endpoints often fail to capture the full patient experience. These tumors can arise in any anatomic location (extra-abdominal, abdominal wall, or intra-abdominal) and while they do not metastasize, they can cause substantial symptom burden including pain (affecting up to 63% of patients), functional limitations, mobility restrictions, and potentially life-threatening complications when threatening vital organs.

The unpredictable clinical behavior of desmoid tumors, combined with their non-metastatic nature, makes standardized assessment of treatment benefit particularly challenging. Existing endpoints such as Response Evaluation Criteria in Solid Tumors (RECIST) and progression-free survival have been deemed inadequate for comprehensively capturing treatment efficacy in DT clinical trials. These limitations have accelerated the need for patient-reported outcome (PRO) instruments that can directly quantify the patient experience of disease burden and treatment benefit. PRO data provide critical insights into how patients feel and function in their daily lives, offering a patient-centered perspective that complements traditional clinician-reported and radiological endpoints. The development and validation of DT-specific PRO instruments represents a significant advancement toward fulfilling regulatory requirements for patient-focused drug development and supporting product labeling claims.

PRO Instrument Development and Validation

The GODDESS Development Process

The GOUNDER/DTRF Desmoid Symptom/Impact Scale (GODDESS) represents the first disease-specific PRO instrument developed specifically for desmoid tumors through a rigorous, FDA-guided methodology. This instrument was developed following best practices in qualitative methodology outlined in the FDA PRO guidance document, ensuring comprehensive capture of the patient experience with DT. The development process employed a mixed-methods approach consisting of two primary phases: (1) concept elicitation (CE) and (2) cognitive interviewing. The CE phase involved qualitative interviews with desmoid tumor patients (n=31) to explore key disease-related symptoms and impacts, while the cognitive interviewing phase tested the draft PRO scale with additional patients (n=15) across multiple iterative phases to refine instructions, items, and response scales.

Through this systematic development process, the GODDESS instrument emerged as a comprehensive assessment tool comprising two distinct scales: an 11-item symptom scale and a 17-item impact scale. The symptom scale captures the core physical manifestations of DT, while the impact scale measures the effects of the disease on daily functioning and quality of life. The qualitative analysis performed during instrument development enabled determination of the relative frequency and disturbance of symptoms and impacts, ensuring the final instrument content adequately reflects the patient experience in this rare disease population. This development process highlights both the feasibility and challenges of creating PRO instruments for rare diseases, where small patient populations present methodological obstacles.

Core Domains and Concepts Captured

The GODDESS instrument comprehensively evaluates the following domains based on patient input:

- Symptom Domains: Pain (including intensity, character, and frequency), stiffness, tightness, pulling, restricted range of motion, fatigue, muscle weakness, and swelling around the tumor.

- Impact Domains: Physical function (mobility, dexterity, sleep), activities of daily living, emotional well-being, social functioning, and role participation.

Table: GODDESS Instrument Domain Structure and Item Distribution

| Scale | Number of Items | Primary Domains Covered | Recall Period | Response Options |

|---|---|---|---|---|

| Symptom Scale | 11 items | Pain, stiffness, tightness, restricted movement, swelling | 7 days | Likert-scale assessing frequency and severity |

| Impact Scale | 17 items | Physical function, emotional well-being, social function, sleep, daily activities | 7 days | Likert-scale assessing frequency of impact |

The instrument was specifically designed for use in clinical trials with a 7-day recall period to ensure adequate capture of symptom variability while minimizing recall bias. The scale employs Likert-style response options that allow for quantification of both symptom presence and severity, as well as the frequency of disease impacts on various aspects of quality of life.

PRO Implementation in Clinical Trials: Protocol Guidelines

Clinical Trial Integration Framework

The successful integration of PRO assessments into desmoid tumor clinical trials requires meticulous planning and execution across all trial phases. The implementation protocol should address the following key elements: (1) assessment scheduling aligned with trial visits and intervention timing; (2) mode of administration considerations (electronic vs. paper); (3) data quality assurance procedures; and (4) strategies for minimizing missing data. PRO assessments should be scheduled to capture both the natural history of the disease during active surveillance periods and the dynamic changes following therapeutic intervention. For systemic therapy trials, baseline assessment should occur before treatment initiation, with subsequent assessments timed to coincide with expected pharmacokinetic and pharmacodynamic effects of the investigational product.

For surgical or radiotherapeutic interventions, additional perioperative assessments may be necessary to capture the acute impact of these modalities versus their longer-term benefits. The recommended assessment schedule includes: baseline (pre-treatment), within the first 4-8 weeks of treatment initiation to capture early changes, at regular intervals throughout the treatment period (typically every 8-12 weeks), at the end of treatment, and during post-treatment follow-up to evaluate durability of effects. To ensure data completeness, PRO administration should occur before any invasive procedures or potentially distressing clinical assessments on trial visit days. Electronic PRO (ePRO) systems are preferred for their ability to provide automated scheduling reminders, real-time data capture, and immediate data transmission to central databases.

Operational Workflow for PRO Implementation

PRO Implementation Workflow in Desmoid Tumor Clinical Trials

Site Training and Patient Education Protocols